2,4-Dichloro-6-(chloromethyl)phenol
Overview
Description
2,4-Dichloro-6-(chloromethyl)phenol is a chlorinated phenol derivative with the molecular formula C7H5Cl3O. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions, and a chloromethyl group at the 6 position on the phenol ring. It is commonly used in various chemical processes and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(chloromethyl)phenol typically involves the chlorination of phenol derivatives. One common method includes the reaction of 2,4-dichlorophenol with formaldehyde and hydrochloric acid under controlled conditions. The reaction is carried out in an organic solvent, often at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of chlorosulfuric acid as a chlorinating agent and dimethyl sulphide or diphenyl sulfide as accelerating agents to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(chloromethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield less chlorinated phenols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated phenols, quinones, and substituted phenols depending on the reaction conditions and reagents used .
Scientific Research Applications
2,4-Dichloro-6-(chloromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(chloromethyl)phenol involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes and other proteins, affecting various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Similar structure but lacks the chloromethyl group.
2,6-Dichlorophenol: Similar structure but with chlorine atoms at different positions.
4-Chloro-2-(chloromethyl)phenol: Similar structure but with different substitution pattern.
Uniqueness
2,4-Dichloro-6-(chloromethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-6-(chloromethyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2,11H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZMDFMRWJQJAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284693 | |
Record name | 2,4-dichloro-6-(chloromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6333-33-1 | |
Record name | NSC38404 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dichloro-6-(chloromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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